molecular formula C10H17NO2 B12563708 Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate CAS No. 195311-18-3

Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate

Cat. No.: B12563708
CAS No.: 195311-18-3
M. Wt: 183.25 g/mol
InChI Key: YUZDMNPLNAOPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate is an organic compound with a unique structure that includes both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate involves its interaction with molecular targets through its amine and ester functional groups. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate is unique due to its combination of an ester and an amine group, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules. This versatility makes it valuable in multiple scientific and industrial applications.

Properties

CAS No.

195311-18-3

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(prop-2-enylamino)hex-5-enoate

InChI

InChI=1S/C10H17NO2/c1-4-6-7-9(10(12)13-3)11-8-5-2/h4-5,9,11H,1-2,6-8H2,3H3

InChI Key

YUZDMNPLNAOPIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC=C)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.